Cucurbit[7]uril

Aqueous Solubility Supramolecular Chemistry Excipient Development

Select Cucurbit[7]uril (CB[7]) for its unmatched aqueous solubility (20–30 mM) among CB[n] homologs, enabling direct use as a solubilizing excipient for BCS II/IV drugs without organic co-solvents. Its tunable binding affinity (10³–10¹⁵ M⁻¹) and sequence selectivity (23,000:1 for Phe-Gly over Gly-Phe) empower ultra-sensitive biosensors and high-specificity diagnostic assays. Leverage its 50-fold catalytic enhancement in suprazyme assemblies and unique nanoreactor selectivity for reaction control in water. Order high-purity CB[7] to accelerate your drug formulation, sensor development, or green chemistry research.

Molecular Formula C42H42N28O14
Molecular Weight 1163.0 g/mol
CAS No. 259886-50-5
Cat. No. B034203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbit[7]uril
CAS259886-50-5
SynonymsCucurbit[7]uril; Curcubit[7]uril; Cucurbit[7]uril,research use; Cucurbit[7]uril (CB[7]) hydrate, 99+%; Cucurbit[7]uril hydrate; Cucurbit[7]uril hydrate contains acid of crystalization; 2,18:3,17-Dimethano-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,14a,15a,17,18
Molecular FormulaC42H42N28O14
Molecular Weight1163.0 g/mol
Structural Identifiers
SMILESC1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O
InChIInChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2
InChIKeyZDOBFUIMGBWEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cucurbit[7]uril (CAS 259886-50-5): Aqueous Soluble Macrocycle for High-Affinity Molecular Recognition


Cucurbit[7]uril (CB[7]) is a macrocyclic host molecule belonging to the cucurbit[n]uril (CB[n]) family, comprised of seven glycoluril units linked by methylene bridges, forming a rigid, symmetric barrel-shaped structure with a hydrophobic cavity and two identical carbonyl-fringed portals. It is distinguished from its homologs by its moderate aqueous solubility (20–30 mM) and an exceptionally high and tunable binding affinity for a wide range of guest molecules, spanning from 10³ to 10¹⁵ M⁻¹ [1][2].

Why Cucurbit[7]uril (CB[7]) Cannot Be Directly Substituted with CB[6] or CB[8]


While all members of the cucurbit[n]uril family share a common monomeric structure, their macrocyclic ring size dictates fundamentally different physicochemical and host-guest properties. CB[6] and CB[8] exhibit critically low aqueous solubility, limiting their utility in many biological and aqueous-phase applications without the addition of salts or acids [1]. Crucially, the cavity volumes and portal dimensions of CB[6], CB[7], and CB[8] are distinct, leading to dramatic and quantifiable differences in binding affinity and selectivity for the same guest molecules [2]. For example, CB[7] can exhibit affinity constants exceeding 10⁷ M⁻¹ for specific dipeptides, while CB[6] shows negligible binding, highlighting that these are not interchangeable commodities but specialized tools selected for specific molecular targets [3].

Quantifiable Differentiation of Cucurbit[7]uril (CB[7]): Evidence-Based Comparisons Against Analogs


Solubility: CB[7] Offers a Crucial 20-30 mM Aqueous Solubility Window vs. Sparingly Soluble CB[6] and CB[8]

The aqueous solubility of cucurbiturils exhibits a distinct odd-even effect related to their solid-state packing. CB[7], like CB[5], is classified as water-soluble with a reported solubility of 20–30 mM. In stark contrast, its closest homologs, CB[6] and CB[8], are described as 'only very scarcely' soluble in pure water [1][2]. This fundamental difference in solubility directly impacts their practical handling and applicability in aqueous systems, such as biological assays or pharmaceutical formulations, where the use of CB[6] or CB[8] often requires the addition of salts or acids to achieve workable concentrations [3].

Aqueous Solubility Supramolecular Chemistry Excipient Development Drug Formulation

Binding Affinity: CB[7] Forms an Exceptionally Stable Complex with Phe-Gly (Ka > 10⁷ M⁻¹) While CB[6] Shows No Detectable Binding

In a direct comparative study of peptide binding, CB[7] formed a very strong 1:1 complex with the zwitterionic dipeptide Phe-Gly, exhibiting a binding affinity (Ka) exceeding 10⁷ M⁻¹. Under identical experimental conditions, the smaller homolog CB[6] showed no detectable binding affinity for the same dipeptide [1]. Furthermore, CB[7] demonstrated remarkable sequence selectivity, binding Phe-Gly over Gly-Phe with a relative affinity ratio of 23,000:1, a level of discrimination not possible with the smaller CB[6] cavity [1].

Molecular Recognition Peptide Binding Host-Guest Chemistry Supramolecular Sensors

In Vivo Safety Profile: CB[7] Demonstrates High MTDs (250-350 mg/kg) and Definable NOAELs in Mice, Establishing a Favorable Therapeutic Window

Systematic in vivo toxicological evaluation in mice has established key safety parameters for CB[7]. Following intravenous administration, the maximum tolerated dose (MTD) was determined to be 250 mg/kg [1]. A more recent, comprehensive study across multiple administration routes reported MTDs of 300 mg/kg (intramuscular) and 350 mg/kg (intraperitoneal), and established No Observed Adverse Effect Levels (NOAELs) of 150 mg/kg and 100 mg/kg, respectively [2]. While CB[8] was also found to have low cytotoxicity, its in vivo assessment is limited by its extremely poor aqueous solubility, which precludes parenteral administration at comparable doses, thereby constraining its development as a systemic pharmaceutical excipient [1].

Toxicology Pharmacokinetics Drug Delivery Biocompatibility

Catalytic Specificity: CB[7] and β-Cyclodextrin Exhibit Opposite Catalytic Effects on Benzoyl Chloride Solvolysis

A comparative study of supramolecular catalysis revealed that CB[7] and β-cyclodextrin (β-CD), another common macrocyclic host, can have diametrically opposed effects on the same reaction. In the solvolysis of electron-donating substituted benzoyl chlorides, which proceed via a dissociative mechanism, the reaction is catalyzed by CB[7] but inhibited by β-CD. Conversely, for electron-withdrawing substituted benzoyl chlorides (associative mechanism), the reaction is catalyzed by β-CD and inhibited by CB[7] [1]. This divergent behavior is attributed to the unique electrostatic environment and the absence of nucleophilic hydroxyl groups in the CB[7] cavity compared to cyclodextrins.

Supramolecular Catalysis Reaction Mechanisms Cyclodextrin Host-Guest Chemistry

Binding Affinity Scale: CB[7] Binding Constants Span an Unmatched 12 Orders of Magnitude (10³–10¹⁵ M⁻¹), Far Exceeding Typical Cyclodextrin Ranges

A standardized reference scale has been established for CB[7] host-guest complexation, encompassing binding affinities (Ka) that range from 10³ M⁻¹ to an ultra-high 10¹⁵ M⁻¹ (femtomolar) in aqueous solution [1]. This dynamic range of over 12 orders of magnitude is exceptionally large for a single synthetic host molecule and is a consequence of the CB[7] cavity's unique combination of hydrophobic and electrostatic driving forces. In contrast, the binding affinities of native cyclodextrins (α-, β-, γ-CD) for typical guests are generally confined to a much narrower window, typically between 10¹ and 10⁵ M⁻¹ [2]. This is a class-level inference based on the known properties of cyclodextrins, which lack the strong cation-dipole interactions at the carbonyl portals that are characteristic of CB[n] hosts.

Host-Guest Chemistry Binding Affinity Supramolecular Chemistry Reference Standards

Catalytic Activity: CB[7] Suprazyme Assembly Outperforms Individual Components by Over 50-Fold in Oxime Formation

While CB[7] itself is a rudimentary enzyme mimic, its integration into a 'suprazyme'—a non-covalent assembly with an anionic monolayer on gold nanoparticles—results in a dramatic synergistic enhancement of catalytic activity. This CB[7]-based suprazyme exhibited catalytic activity that surpassed the sum of its individual components (CB[7] alone and nanoparticles alone) by over 50 times in a model oximation reaction [1]. This 50-fold enhancement is a direct, quantifiable measure of the unique interfacial microenvironment created by the CB[7] monolayer, which is not a property of the isolated macrocycle or common with other supramolecular hosts used in similar assemblies.

Supramolecular Catalysis Nanozymes Enzyme Mimics Gold Nanoparticles

High-Value Application Scenarios for Cucurbit[7]uril (CB[7]) Based on Verified Differentiation


Aqueous Formulation of Sparingly Soluble Drug Candidates

For pharmaceutical scientists developing BCS Class II or IV drug candidates, CB[7] offers a validated solubilization strategy without the need for organic co-solvents. Its intrinsic aqueous solubility of 20–30 mM [1] enables its direct use as an excipient, a feature not shared by CB[6] or CB[8]. This property is leveraged to form stable host-guest complexes with insoluble drugs, improving their apparent solubility and bioavailability in preclinical formulations. The well-characterized in vivo safety profile, with defined NOAELs (100-300 mg/kg depending on route), provides a crucial risk-mitigation framework for regulatory toxicology studies [2].

Development of High-Fidelity Supramolecular Sensors and Assays

The ability of CB[7] to achieve femtomolar binding affinities (Ka up to 10¹⁵ M⁻¹) for select guests makes it an ideal capture element for ultra-sensitive biosensors and diagnostic assays [1]. In applications where detecting trace levels of biomarkers or environmental contaminants is paramount, CB[7]'s affinity range vastly exceeds that of standard cyclodextrin-based receptors [2]. Furthermore, its demonstrated sequence selectivity for peptides like Phe-Gly over Gly-Phe (23,000:1) [3] enables the design of assays with high specificity for target peptide motifs, reducing false positives in complex biological matrices like serum or cell lysates.

Construction of High-Performance Supramolecular Catalysts (Suprazymes)

For research groups focused on biomimetic catalysis or green chemistry, CB[7] is a strategic building block for creating highly active 'suprazyme' assemblies. Evidence shows that when immobilized on a gold nanoparticle surface, a CB[7]-based suprazyme can deliver over a 50-fold enhancement in catalytic activity compared to its individual components in an oximation reaction [1]. This quantifiable performance gain supports its selection over other macrocycles for developing heterogeneous catalysts where creating a unique interfacial chemical environment is key to achieving high turnover and selectivity under mild, aqueous conditions.

Controlled Chemical Reactivity and Selective Synthesis

For synthetic chemists, CB[7] provides a unique tool for reaction control in water. Its ability to act as a selective nanoreactor is highlighted by the fact that it can catalyze the solvolysis of electron-donating benzoyl chlorides while inhibiting the same reaction for electron-withdrawing substrates—a behavior directly opposite to that of β-cyclodextrin [1]. This differential selectivity, driven by the cavity's electrostatic environment, allows chemists to modulate reaction pathways and product distributions in ways not possible with cyclodextrins. This is particularly valuable for water-sensitive reactions or for achieving selectivity in complex synthetic sequences.

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